molecular formula C23H20BrNO3 B2657577 N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 923441-37-6

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2657577
CAS No.: 923441-37-6
M. Wt: 438.321
InChI Key: NCTNTXOCHRWMNE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a benzoylphenyl compound, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Acylation: The brominated compound can then undergo Friedel-Crafts acylation with an acyl chloride to introduce the benzoyl group.

    Amidation: The resulting intermediate can be reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its structural complexity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-phenylacetamide: Lacks the bromine and ethoxy groups, potentially altering its reactivity and applications.

    N-(4-bromophenyl)-2-(4-ethoxyphenyl)acetamide: Lacks the benzoyl group, which could affect its chemical properties and biological activity.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO3/c1-2-28-19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTNTXOCHRWMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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